(1R)-1-[1-[2-[(1R)-1-hydroxyprop-2-enyl]naphthalen-1-yl]naphthalen-2-yl]prop-2-en-1-ol
Description
The compound (1R)-1-[1-[2-[(1R)-1-hydroxyprop-2-enyl]naphthalen-1-yl]naphthalen-2-yl]prop-2-en-1-ol is a chiral naphthalene-based diol featuring propenol substituents.
- Core Structure: Two naphthalene moieties linked via a propenol bridge, with stereogenic centers at the hydroxyl-bearing carbons.
- Stereochemistry: The (1R,1'R) configuration implies specific spatial arrangements that influence reactivity and intermolecular interactions.
- Synthetic Routes: Likely synthesized via Grignard additions or condensation reactions, as seen in analogous compounds (e.g., ).
Properties
Molecular Formula |
C26H22O2 |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
(1R)-1-[1-[2-[(1R)-1-hydroxyprop-2-enyl]naphthalen-1-yl]naphthalen-2-yl]prop-2-en-1-ol |
InChI |
InChI=1S/C26H22O2/c1-3-23(27)21-15-13-17-9-5-7-11-19(17)25(21)26-20-12-8-6-10-18(20)14-16-22(26)24(28)4-2/h3-16,23-24,27-28H,1-2H2/t23-,24-/m1/s1 |
InChI Key |
OXTCAIAYEXTSKB-DNQXCXABSA-N |
Isomeric SMILES |
C=C[C@H](C1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)[C@@H](C=C)O)O |
Canonical SMILES |
C=CC(C1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)C(C=C)O)O |
Origin of Product |
United States |
Preparation Methods
Naphthalene Core Functionalization
The naphthalene backbone is typically functionalized via Friedel-Crafts alkylation or Suzuki-Miyaura cross-coupling. For example, palladium-catalyzed coupling of 1-bromonaphthalene with boronic esters introduces allylic alcohol precursors at the 2-position. A critical step involves protecting the hydroxyl group with trimethylsilyl (TMS) ethers to prevent undesired side reactions during subsequent transformations.
Allylic Alcohol Installation
The allylic alcohol moiety is introduced through two primary methods:
-
Epoxide Rearrangement : Epoxidation of prochiral alkenes using m-CPBA, followed by Wharton transposition with hydrazine, yields enantiomerically pure allylic alcohols.
-
Organocatalytic Aldol Reaction : Proline-derived catalysts mediate asymmetric aldol additions between naphthalenyl ketones and formaldehyde, achieving diastereomeric ratios >10:1.
Chiral Separation and Purification
Enantio-separation is achieved via diastereomeric salt formation using chiral amines such as (R)-1-phenylethylamine. For instance, a patent describes resolving racemic intermediates by crystallizing diastereomeric complexes in ethyl acetate/hexane mixtures, yielding the (1R)-enantiomer with >99% ee. Alternatively, preparative HPLC with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) resolves naphthalenyl alcohols at semi-preparative scales.
Key Intermediate Characterization
Crystalline Intermediate Isolation
The cyclopropane formate ester intermediate, synthesized via TMS-deprotection with tetrabutylammonium fluoride (TBAF), crystallizes in a monoclinic system (space group P21/n). X-ray diffraction confirms the (1R,2S,R) configuration, with O–H⋯O hydrogen bonds forming chains along the crystallographic a-axis.
Spectroscopic Validation
1H NMR data for intermediates exhibit characteristic resonances:
-
Naphthalenyl aromatic protons: δ 7.21–8.03 (m, 10H).
13C NMR confirms quaternary carbon connectivity, with signals at δ 132.18 (naphthalene C1) and δ 68.37 (allylic alcohol).
Comparative Analysis of Synthetic Methods
The Wharton transposition offers superior yields but requires stringent temperature control. In contrast, chiral separation achieves near-perfect enantiopurity at the cost of additional purification steps.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
(1R)-1-[1-[2-[(1R)-1-hydroxyprop-2-enyl]naphthalen-1-yl]naphthalen-2-yl]prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur, where functional groups such as halides or amines replace the hydroxyprop-2-enyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, copper.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, alkanes.
Substitution Products: Halides, amines.
Scientific Research Applications
Synthesis Strategies
Synthesis of (1R)-1-[1-[2-[(1R)-1-hydroxyprop-2-enyl]naphthalen-1-yl]naphthalen-2-yl]prop-2-en-1-ol can be approached through several methods, including:
- Multi-step Synthesis : Utilizing naphthalene derivatives as starting materials, followed by functional group modifications to introduce the hydroxyl and allylic components.
- Catalytic Methods : Employing transition metal catalysts to facilitate the formation of the complex structure while minimizing by-products.
- Green Chemistry Approaches : Implementing environmentally friendly reagents and conditions to enhance sustainability in the synthesis process.
Research indicates that compounds with similar structural features often exhibit significant biological activities. The following table summarizes notable examples:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Hydroxyflavone | Hydroxylated flavone | Antioxidant, anti-inflammatory |
| Quercetin | Flavonoid with multiple hydroxyl groups | Antioxidant, anticancer |
| Naphthol | Simple naphthalene derivative | Antimicrobial, antioxidant |
The unique arrangement of multiple naphthalene rings and the specific allylic alcohol configuration in this compound may enhance its bioactivity compared to simpler analogs.
Medicinal Chemistry Applications
Given its structural complexity and potential biological activity, this compound may serve as a lead compound in drug discovery efforts targeting various diseases, including:
- Cancer : The antioxidant properties suggest potential use in cancer prevention or therapy.
- Inflammatory Diseases : Its anti-inflammatory characteristics could be beneficial in treating conditions such as arthritis or other inflammatory disorders.
Material Science Applications
In addition to biological applications, this compound may also find uses in material science due to its unique structural properties:
- Organic Electronics : The compound's conjugated system could be explored for applications in organic light-emitting diodes (OLEDs) or organic photovoltaic devices.
Study on Naphthalene Derivatives
A study published in Molecules demonstrated that naphthalene derivatives exhibit significant inhibition of certain enzymes related to cancer progression. This suggests that this compound could similarly impact enzyme activity due to its structural similarities.
Pharmacological Screening
In silico screening has been employed to evaluate compounds with similar frameworks for their potential as inhibitors against various biological targets, indicating that (1R)-1-[1-[2-[(1R)-1-hydroxyprop-2-enyl]naphthalen-1-y]naphthalenes could be promising candidates for further investigation.
Mechanism of Action
The mechanism of action of (1R)-1-[1-[2-[(1R)-1-hydroxyprop-2-enyl]naphthalen-1-yl]naphthalen-2-yl]prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the transcription and translation of genes related to its biological activity.
Comparison with Similar Compounds
Structural Analogues
Naphthalenol-Propenol Derivatives
1-(1-Hydroxy naphthalen-2-yl)-3-(furan-2-yl)prop-2-en-1-ol (): Structural Differences: Replaces one naphthalene group with a furan ring. Spectroscopy: IR shows -OH (3412 cm⁻¹) and C=O (1650 cm⁻¹) peaks; NMR δ 6.98–7.46 (aromatic H). Synthesis: Condensation of 2-acetyl-1-naphthol with aldehydes in ethanol/KOH.
(1R,2R)-2-(2-(4-Chlorophenyl)-1H-indol-1-yl)-1,2-dihydronaphthalen-1-ol (): Structural Differences: Incorporates an indole-chlorophenyl group instead of propenol-naphthalene. Spectroscopy: ¹H NMR δ 7.2–8.1 (aromatic H); HRMS confirms molecular mass (372.1150).
Saturated and Functionalized Derivatives
(1R,4aR,7R,8aR)-7-(2-Hydroxypropan-2-yl)-1,4a-dimethyldecahydronaphthalen-1-ol ():
- Structural Differences : Fully saturated decahydronaphthalene core with methyl and hydroxy-isopropyl groups.
- Implications : Reduced aromaticity increases hydrophobicity and alters bioavailability.
Oxirane-Containing Analogues
(1R)-1-[(2S)-Oxiran-2-yl]prop-2-en-1-ol ():
- Structural Differences : Replaces naphthalene with an oxirane (epoxide) ring.
- Applications : Used in enantioselective synthesis due to epoxide reactivity.
Spectroscopic and Physical Properties
Crystallographic and Computational Analysis
Biological Activity
The compound (1R)-1-[1-[2-[(1R)-1-hydroxyprop-2-enyl]naphthalen-1-yl]naphthalen-2-yl]prop-2-en-1-ol is a complex organic molecule featuring multiple naphthalene rings and an allylic alcohol functional group. This structural composition suggests significant potential for diverse biological activities, particularly due to the presence of hydroxyl and alkene groups, which are known to enhance reactivity and interactions with biological targets.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure can be broken down into key functional components:
- Naphthalene moieties : Contribute to hydrophobic interactions and potential π-π stacking with biological macromolecules.
- Allylic alcohol group : May participate in hydrogen bonding and act as a reactive site for enzymatic interactions.
Biological Activity Overview
Research indicates that compounds with similar structural features often exhibit a range of biological activities, including:
- Antioxidant properties : Compounds with hydroxyl groups can scavenge free radicals.
- Antimicrobial effects : Many naphthalene derivatives have shown activity against various pathogens.
- Anti-inflammatory effects : Certain naphthalene compounds modulate inflammatory pathways.
Comparative Analysis with Similar Compounds
To better understand the potential biological activity of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Hydroxyflavone | Hydroxylated flavone | Antioxidant, anti-inflammatory |
| Quercetin | Flavonoid with multiple hydroxyl groups | Antioxidant, anticancer |
| Naphthol | Simple naphthalene derivative with hydroxyl group | Antimicrobial, antioxidant |
The mechanisms through which this compound may exert its biological effects can include:
- Radical Scavenging : The hydroxyl group can donate electrons to free radicals, reducing oxidative stress.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or microbial growth.
- Receptor Binding : Potential interactions with cellular receptors could modulate signaling pathways related to inflammation or cancer.
Case Studies and Research Findings
Several studies have investigated the biological properties of naphthalene derivatives. For instance:
-
A study published in Journal of Medicinal Chemistry highlighted the anticancer properties of naphthalene derivatives, noting their ability to induce apoptosis in cancer cell lines through reactive oxygen species (ROS) generation.
"Naphthalene derivatives exhibited significant cytotoxicity against various cancer cell lines, primarily through ROS-mediated mechanisms" .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
- Methodological Answer: The synthesis of naphthalene-derived compounds often involves alkylation or acylation steps. For example, propargyl bromide can react with naphthol derivatives in the presence of K₂CO₃ in DMF, followed by quenching with ice and purification via ethyl acetate extraction . Temperature control (room temperature to reflux) and solvent choice (e.g., ethanol for condensation reactions) significantly impact yields. TLC with hexane:ethyl acetate (9:1) is recommended for monitoring reaction progress .
Q. Which spectroscopic techniques are critical for confirming the compound’s structure and stereochemistry?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is essential for resolving stereochemistry and verifying substituent positions. For instance, ¹H and ¹³C NMR can distinguish between enantiomers by analyzing coupling constants and chemical shifts . High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (as used in ) provides definitive confirmation of spatial arrangements in crystalline forms .
Q. What safety protocols are required for handling this compound in laboratory settings?
- Methodological Answer: Due to acute toxicity (Category 4, H302) and respiratory irritation risks (H335), use fume hoods and wear nitrile gloves, lab coats, and safety goggles. Avoid dust generation and store at 2–8°C in airtight containers . Emergency procedures include rinsing eyes with water for 15 minutes (H319) and seeking medical attention for persistent irritation .
Advanced Research Questions
Q. How do stereochemical variations (e.g., R vs. S configurations) influence the compound’s reactivity and biological activity?
- Methodological Answer: Stereochemistry directly impacts intermolecular interactions. For example, (1R,2S) configurations in similar compounds enhance binding to biological targets like enzymes or receptors due to spatial complementarity . Computational modeling (e.g., molecular docking) paired with in vitro assays can quantify enantiomer-specific effects. Studies on analogous naphthalene derivatives show that R-configurations improve stability in acidic environments by reducing steric hindrance .
Q. What experimental strategies resolve contradictions in reported synthetic yields across different studies?
- Methodological Answer: Yield discrepancies often arise from variations in catalyst loading (e.g., ZnCl₂ in acetic acid vs. KOH in ethanol) or reaction duration . Systematic Design of Experiments (DoE) can isolate critical factors. For instance, optimizing propargyl bromide stoichiometry (1.2–1.5 equivalents) and reaction time (2–4 hours) improves reproducibility . Comparative HPLC analysis of crude products identifies byproducts affecting yield .
Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?
- Methodological Answer: Conduct accelerated stability studies by incubating the compound in buffers (pH 3–9) at 25°C, 40°C, and 60°C. Monitor degradation via UV-Vis spectroscopy at 254 nm and LC-MS to identify breakdown products . For thermally sensitive derivatives, differential scanning calorimetry (DSC) determines decomposition onset temperatures .
Q. What mechanistic insights explain its interactions with biological targets (e.g., enzymes or cellular receptors)?
- Methodological Answer: Fluorescence polarization assays or surface plasmon resonance (SPR) quantify binding affinities. For example, naphthalene derivatives with hydroxyl groups exhibit hydrogen bonding with active sites of cytochrome P450 enzymes, as shown in kinetic studies . Mutagenesis studies on target proteins can pinpoint residues critical for interaction .
Data Contradiction Analysis
Q. Conflicting reports on the compound’s solubility: How to design experiments to clarify this?
- Methodological Answer: Perform solubility screens in 10+ solvents (e.g., DMSO, ethanol, hexane) using gravimetric methods. Note that polar aprotic solvents like DMF may show higher solubility due to naphthalene’s π-π interactions . Conflicting data may arise from impurities; purify via column chromatography (silica gel, ethyl acetate/hexane gradient) before testing .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
